2,2-Dimethylpiperidine

描述

Molecular Architecture and Stereochemical Properties

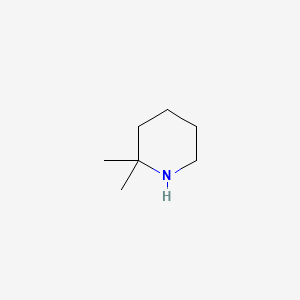

This compound (C₇H₁₅N) is a bicyclic amine derivative of piperidine, featuring two methyl groups at the 2-position of the six-membered ring. Its molecular architecture is defined by a chair conformation typical of piperidine derivatives, with the nitrogen atom adopting a pyramidal geometry. The methyl groups introduce significant steric effects, altering the electronic and spatial characteristics of the molecule.

Key structural parameters :

- Molecular weight : 113.20 g/mol

- IUPAC name : this compound

- SMILES notation : CC1(CCCCN1)C

- Bond angles : The C-N-C bond angle in the piperidine ring is approximately 111°, consistent with sp³ hybridization at the nitrogen atom.

Stereochemical analysis reveals that this compound is achiral due to its plane of symmetry passing through the nitrogen and the 2,2-dimethyl-substituted carbon. This symmetry eliminates the possibility of enantiomerism, distinguishing it from asymmetric piperidine derivatives like 2,6-dimethylpiperidine.

Comparative Analysis of Piperidine Derivatives: 2,2-Dimethyl vs. 2,6-Dimethyl Isomers

The positional isomerism between 2,2- and 2,6-dimethylpiperidine results in distinct conformational and electronic profiles:

The 2,2-dimethyl isomer exhibits greater steric hindrance, destabilizing axial conformers by ~1.8 kcal/mol compared to equatorial orientations. In contrast, 2,6-dimethylpiperidine’s cis isomer adopts a chair conformation with equatorial methyl groups, while the trans isomer faces axial steric clashes.

Conformational Dynamics in Solution and Solid States

Solution-phase dynamics :

Nuclear magnetic resonance (NMR) studies reveal rapid interconversion between chair conformers in solution. For this compound, the ^1H NMR spectrum (CDCl₃) shows distinct resonances at δ 1.51 (CH₂), 2.19 (N-CH₂), and 2.79 (N-H), with splitting patterns indicative of dynamic equilibrium. The geminal methyl groups (δ 1.0–1.2 ppm) exhibit no coupling, confirming free rotation about the C2-C2 bond.

Solid-state behavior :

X-ray crystallographic data for derivatives (e.g., tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate) show a locked chair conformation in the solid state, with methyl groups occupying equatorial positions to avoid 1,3-diaxial interactions. Hydrogen bonding between the nitrogen lone pair and adjacent functional groups further stabilizes this conformation.

Computational Modeling of Steric and Electronic Effects

Density functional theory (DFT) calculations at the M06-2X/6-311G(d,p) level provide insights into the molecule’s electronic structure:

Steric maps generated via molecular mechanics highlight repulsion between the geminal methyl groups and axial hydrogens, disfavoring axial conformers by 2.3 kcal/mol. Natural population analysis (NPA) charges reveal slight electron donation from the methyl groups to the nitrogen, increasing basicity compared to unsubstituted piperidine.

属性

IUPAC Name |

2,2-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)5-3-4-6-8-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUPWCHXRSTTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202499 | |

| Record name | 2,2-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54152-47-5 | |

| Record name | 2,2-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54152-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054152475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Synthesis via Reductive Amination and Hydrogenation of Imine Intermediates

A prominent industrially applicable synthesis involves a multi-step process starting from isobutyraldehyde and ethylenediamine , proceeding through an imine intermediate, followed by catalytic hydrogenation to yield this compound or its close analogs such as 2,2-dimethylpiperazine.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Isobutyraldehyde + Sulfuryl chloride (chlorinating agent), no solvent, 18-28°C | Formation of 2-chloro-2-methylpropanal intermediate with gaseous by-products (SO2, HCl) |

| 2 | 2-chloro-2-methylpropanal + Ethylenediamine in THF, heated | Formation of imine intermediate 6,6-dimethyl-1,2,3,6-tetrahydropyrazine |

| 3 | Catalytic hydrogenation with Pd/C catalyst in methanol, 40-65°C, 3.5-4 bar H2 | Reduction of imine to 2,2-dimethylpiperazine (closely related to this compound) |

| 4 | Distillation under reduced pressure | Purification of crude product to achieve ~95% purity |

This method delivers an overall molar yield of approximately 20% from isobutyraldehyde. The process is scalable and industrially viable, with control of temperature, pressure, and catalyst loading being critical parameters for optimizing yield and purity.

Alternative Synthesis via Reduction of Piperazin-2-one Derivatives

Another method reported involves the synthesis of 3,3-dimethyl-piperazin-2-one by reacting ethyl 2-bromo-2-methylpropanoate with ethylenediamine in toluene, followed by reduction with lithium aluminum hydride (LAH) to yield this compound. This route, while providing satisfactory yields, involves handling of more reactive and sensitive reagents such as LAH, which requires stringent safety protocols and may limit industrial scalability.

Detailed Reaction Mechanisms and Conditions

Chlorination Step: Isobutyraldehyde reacts with sulfuryl chloride, producing 2-chloro-2-methylpropanal. This reaction liberates sulfur dioxide and hydrogen chloride gases, requiring appropriate gas scrubbing and safety measures.

Imine Formation: The chlorinated aldehyde intermediate reacts with ethylenediamine in an organic solvent like tetrahydrofuran (THF), forming a cyclic imine intermediate (6,6-dimethyl-1,2,3,6-tetrahydropyrazine).

Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) under mild pressure (3.5-4 bar) and moderate temperature (40-65°C) reduces the imine to the saturated amine (2,2-dimethylpiperazine). The reaction is monitored by in-process analysis to ensure minimal residual imine (<1%).

Purification: The crude product is concentrated and purified by distillation under reduced pressure to isolate 2,2-dimethylpiperazine with high purity (~95%). Additional steps may include solvent washes and salt formation for stability.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Isobutyraldehyde |

| Key Reagents | Sulfuryl chloride, ethylenediamine, Pd/C |

| Solvents | THF, Methanol, Toluene |

| Reaction Temperatures | 18-28°C (chlorination), 40-65°C (hydrogenation) |

| Hydrogen Pressure | 3.5-4 bar |

| Catalyst Loading | 10% Pd/C (50% w/w water) |

| Purity of Final Product | ~95% by distillation |

| Overall Yield | ~20% molar yield from isobutyraldehyde |

| By-products | SO2, HCl (gaseous), minor solvent residues |

Research Findings and Industrial Significance

The described multi-step process is advantageous due to the availability and cost-effectiveness of starting materials.

The use of catalytic hydrogenation allows mild conditions and avoids harsher reducing agents like lithium aluminum hydride.

The process has been patented and optimized for industrial scale, demonstrating reproducibility and safety.

The purified this compound or its derivatives serve as key intermediates for further functionalization, including carbamate formation for pharmaceutical applications.

化学反应分析

Types of Reactions: 2,2-Dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions typically involve the conversion of imines to amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

2,2-Dimethylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 2,2-dimethylpiperidine largely depends on its application. In medicinal chemistry, it acts as a pharmacophore, interacting with specific molecular targets such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers of Dimethylpiperidine

The position of methyl substituents on the piperidine ring significantly impacts physicochemical and biological properties. Key isomers include:

| Compound | CAS Number | Substituent Positions | Molecular Weight (g/mol) | pKa (Predicted) | log D (Predicted) |

|---|---|---|---|---|---|

| 2,2-Dimethylpiperidine | 1254339-11-1 | 2,2 | 149.66 | ~9.0¹ | ~0.8² |

| 2,6-Dimethylpiperidine | 766-17-6 | 2,6 | 127.23 | ~10.2³ | ~1.5³ |

| 3,5-Dimethylpiperidine | 35794-11-7 | 3,5 | 127.23 | ~8.9⁴ | ~1.2⁴ |

| 2,3-Dimethylpiperidine | 5347-68-2 | 2,3 | 127.23 | ~9.5⁵ | ~1.0⁵ |

Notes:

Estimated based on similar aliphatic amines .

Predicted from lipophilicity trends in substituted piperidines .

Derived from catalytic hydrodenitrogenation (HDN) studies .

Data extrapolated from 3,5-dimethylpiperidine applications in agrochemicals .

Approximated using computational models .

生物活性

2,2-Dimethylpiperidine is a cyclic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to piperidine, a well-known scaffold in drug design, and exhibits various pharmacological properties. This article explores the biological activity of this compound, including its neuroprotective effects, antitumor activity, and interactions with biological targets.

Chemical Structure and Properties

This compound (C₈H₁₅N) features two methyl groups attached to the second carbon of the piperidine ring. This structural modification influences its chemical reactivity and biological interactions.

1. Neuroprotective Effects

Research indicates that derivatives of piperidine, including this compound, exhibit neuroprotective properties. These compounds have been shown to protect neuronal cells from damage due to oxidative stress and other neurotoxic insults. For instance, studies suggest that certain derivatives can enhance the activity of key enzymes like lactate dehydrogenase (LDH) and superoxide dismutase (SOD), which play critical roles in cellular defense mechanisms against oxidative damage .

2. Antitumor Activity

This compound has also demonstrated potential antitumor effects. In various in vitro studies, compounds based on this scaffold have been evaluated for their ability to inhibit cancer cell proliferation. For example, specific derivatives have shown promise in reducing the viability of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

3. Interaction with Biological Targets

The compound's interaction with various biological targets has been studied extensively. Docking studies have indicated that this compound can bind effectively to acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease . The binding affinity and specificity of these interactions are crucial for developing therapeutic agents.

Neuroprotection Studies

A study focusing on the neuroprotective effects of this compound derivatives revealed that certain compounds significantly increased neuronal survival rates under oxidative stress conditions. For instance, one derivative improved neuronal survival from 49% to 57% compared to controls . This suggests that modifications to the piperidine structure can enhance neuroprotective efficacy.

Antitumor Research

In another case study evaluating the antitumor activity of this compound derivatives, researchers found that specific modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in enhancing therapeutic potency .

Data Tables

常见问题

Basic: What are the common synthetic routes for 2,2-dimethylpiperidine, and how are intermediates purified?

Answer:

this compound is typically synthesized via hydrogenation of pyridine derivatives or reductive amination of ketones. For example, intermediates like 2,6-dimethylpiperidin-4-one are prepared by reacting chloroacetylmorpholine with 2,6-dimethylpiperidine in methanol, followed by reduction with sodium borohydride . Purification often involves solvent extraction (e.g., ethyl acetate/water partitioning), distillation under reduced pressure, and crystallization. Chromatographic techniques (e.g., column chromatography) are critical for isolating stereoisomers or removing byproducts .

Basic: What analytical methods are recommended for characterizing this compound and its derivatives?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., N-H stretches in piperidine rings).

- Mass Spectrometry (MS): High-resolution MS for molecular weight and fragmentation pattern analysis.

- Chromatography: HPLC or GC-MS for purity assessment .

Advanced: How can researchers optimize chiral synthesis of this compound derivatives?

Answer:

Chiral synthesis requires enantioselective catalysts or chiral auxiliaries. For instance, asymmetric hydrogenation of imines using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield enantiomerically pure piperidines. Reaction conditions (temperature, solvent polarity) must be systematically varied to enhance enantiomeric excess (ee). Stereochemical outcomes should be validated via chiral HPLC or X-ray crystallography .

Advanced: How to resolve contradictions in reaction yields when synthesizing this compound analogs?

Answer:

Contradictions often arise from competing reaction pathways or solvent effects. For example, alkylation of this compound with benzyl halides may yield varying products in polar vs. nonpolar solvents. Researchers should:

Conduct kinetic studies to identify rate-determining steps.

Use computational tools (e.g., DFT) to model transition states.

Optimize stoichiometry and temperature gradients .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Storage: Keep in airtight containers away from strong acids, bases, and oxidizers.

- Handling: Use fume hoods and PPE (gloves, goggles) due to its skin/eye irritation potential.

- Decomposition: Avoid heating above 144°C to prevent toxic fumes (CO, NOx) .

Advanced: How to predict and mitigate hazardous decomposition products of this compound under extreme conditions?

Answer:

Thermogravimetric analysis (TGA) and pyrolysis-GC/MS can identify decomposition pathways. For example, thermal degradation above 200°C releases nitrogen oxides and carbon monoxide. Mitigation strategies include:

- Adding stabilizers (e.g., antioxidants).

- Conducting reactions under inert atmospheres.

- Monitoring real-time gas emissions via FTIR .

Advanced: What strategies enhance the reactivity of this compound in nucleophilic substitutions?

Answer:

- Activation: Deprotonate the piperidine nitrogen using strong bases (e.g., LDA) to increase nucleophilicity.

- Leaving Group Optimization: Use triflate or tosylate groups in electrophiles.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve ion pair separation and reaction rates .

Basic: How is this compound utilized in drug discovery pipelines?

Answer:

It serves as a scaffold for central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier. Derivatives are synthesized via:

- Mannich Reactions: To introduce pharmacophoric groups (e.g., arylalkylamines).

- SAR Studies: Modifying substituents to optimize receptor binding (e.g., NMDA receptor antagonism) .

Advanced: What computational tools aid in designing this compound-based inhibitors?

Answer:

- Molecular Docking: Predict binding affinities to target proteins (e.g., kinases).

- MD Simulations: Assess conformational stability in biological membranes.

- QSAR Models: Correlate structural descriptors (e.g., logP, H-bond donors) with activity .

Basic: How to validate the purity of this compound batches for reproducibility?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。